molecular formula C19H14BF4N3O4S B611092 SX-682 CAS No. 1648843-04-2

SX-682

Cat. No.: B611092
CAS No.: 1648843-04-2
M. Wt: 467.2 g/mol
InChI Key: SDUDZBCEHIZMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SX-682 is an orally bioavailable, small-molecule, allosteric inhibitor of CXCR1 and CXCR2 chemokine receptors. These receptors are critical for recruiting myeloid-derived suppressor cells (MDSCs), particularly polymorphonuclear MDSCs (PMN-MDSCs), into the tumor microenvironment (TME). By blocking CXCR1/2 signaling, this compound disrupts immunosuppressive MDSC trafficking, thereby enhancing the efficacy of immunotherapies such as immune checkpoint inhibitors (ICIs) and adoptive cell therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

SX-682 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

SX-682 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain or enhance its inhibitory activity against CXCR1 and CXCR2 .

Scientific Research Applications

Metastatic Melanoma

SX-682 is currently being investigated in combination with pembrolizumab (an anti-PD-1 therapy) for patients with metastatic melanoma. A Phase 1/2 clinical trial aims to assess its safety and efficacy. Preliminary results indicate that combining this compound with pembrolizumab may enhance treatment responses compared to pembrolizumab alone, particularly in patients with elevated serum levels of CXCR1/2 ligands .

Myelodysplastic Syndromes (MDS)

A significant application of this compound is in treating patients with hypomethylating agent failure in MDS. A Phase 1 trial demonstrated that this compound was well tolerated and resulted in a dose-dependent increase in overall response rates. Specifically, the overall response rate increased from 0% at lower doses to 50% at a dose of 200 mg BID . The reduction of leukemic stem cells and MDSCs was also observed, indicating its dual activity against both cell types .

Head and Neck Cancer

Research has shown that this compound can enhance natural killer (NK) cell immunotherapy in head and neck squamous cell carcinoma models by inhibiting MDSC trafficking. This inhibition leads to improved NK cell infiltration and activation within tumors, suggesting that this compound may be a valuable adjunct in NK cell-based therapies .

Efficacy Summary from Clinical Trials

Study Indication Phase Response Rate Notable Findings
Syntrix Phase 1/2 TrialMetastatic Melanoma1/2TBDEnhanced efficacy when combined with pembrolizumab .
Myelodysplastic Syndromes StudyHypomethylating Agent Failure150% @ 200 mg BIDSignificant reduction in MDSCs and leukemic stem cells .
NK Cell Therapy Enhancement StudyHead and Neck CancerPreclinicalTBDImproved NK cell function and tumor infiltration .

Case Study: Metastatic Melanoma

In a recent study involving patients with metastatic melanoma, this compound was administered alongside pembrolizumab. Initial results indicated a higher response rate compared to historical controls receiving pembrolizumab alone, suggesting a synergistic effect that warrants further investigation.

Case Study: Myelodysplastic Syndromes

Patients enrolled in the Phase 1 trial for MDS demonstrated varying degrees of response based on genetic markers. Notably, mutations related to splicing factors were prevalent among responders, indicating a potential predictive biomarker for treatment efficacy with this compound .

Mechanism of Action

SX-682 exerts its effects by binding to the chemokine receptors CXCR1 and CXCR2, inhibiting their signaling pathways. This inhibition reduces the recruitment and trafficking of myeloid-derived suppressor cells to the tumor microenvironment, thereby enhancing the efficacy of immunotherapies and reducing tumor growth. The molecular targets of this compound include the CXCR1 and CXCR2 receptors, and the pathways involved include the chemokine signaling pathway .

Comparison with Similar Compounds

Mechanism of Action :

  • Dual CXCR1/2 Inhibition: Unlike selective CXCR2 antagonists (e.g., AZD5069), SX-682 non-selectively inhibits both CXCR1 and CXCR2, which are co-expressed on PMN-MDSCs and tumor-associated neutrophils (TANs). This dual inhibition reduces compensatory signaling and more effectively blocks MDSC migration .
  • Impact on Tumor Microenvironment: this compound decreases PMN-MDSC infiltration into tumors, increases CD8+ T cell and natural killer (NK) cell activation, and enhances responsiveness to PD-1/PD-L1 blockade .

Clinical Development: this compound is under investigation in multiple Phase I/II trials for advanced solid tumors (e.g., melanoma, colorectal cancer, pancreatic ductal adenocarcinoma) and myelodysplastic syndromes (MDS). Key trials include:

  • NCT03161431: this compound ± pembrolizumab in metastatic melanoma.
  • NCT04599140 : this compound ± nivolumab in microsatellite-stable (MSS) colorectal cancer.
  • NCT04245397: this compound monotherapy in MDS .

The following table compares this compound with other CXCR1/2 inhibitors and complementary immunotherapies:

Compound Target Selectivity Key Findings Clinical Stage
This compound CXCR1/2 Non-selective - Reduces PMN-MDSC infiltration by 50–70% in preclinical models .
- Synergizes with ICIs (anti-PD-1, anti-CTLA-4) and adoptive NK/T cell therapies .
Phase I/II (multiple solid tumors/MDS)
Navarixin (MK-7123) CXCR1/2 CXCR2-selective - 10-fold lower potency against CXCR1 vs. CXCR2 .
- Limited efficacy as monotherapy; requires combination with ICIs (e.g., pembrolizumab) .
Phase II (NCT03473925)
AZD5069 CXCR2 CXCR2-selective (100:1 vs. CXCR1) - Reduces neutrophil migration but shows minimal impact on MDSC-driven immunosuppression in pancreatic cancer models . Phase II (head & neck cancer)
Reparixin CXCR1/2 Non-selective - Primarily tested in breast cancer; limited data on synergy with ICIs . Phase II (breast cancer)
Bintrafusp alfa PD-L1/TGF-β Bispecific antibody - Enhances this compound efficacy in breast and lung cancer models by reducing TGF-β signaling and MDSC infiltration . Phase III (multiple cancers)

Key Differentiators of this compound:

Dual Receptor Inhibition: Unlike Navarixin or AZD5069, this compound’s non-selectivity ensures broader blockade of CXCR1/2-mediated MDSC recruitment, critical in tumors where both receptors contribute to immunosuppression .

Synergy with Diverse Immunotherapies: this compound enhances NK cell adoptive transfer (21% complete tumor rejection in head and neck cancer models) and improves T cell infiltration when combined with anti-PD-1 .

Oral Bioavailability: this compound’s oral formulation offers practical advantages over intravenous agents like Bintrafusp alfa .

Limitations:

  • CXCR1/2 Expression Variability : In tumors with low CXCR1/2 expression, this compound’s efficacy may depend on adoptive cell therapies to supplement effector immune cells .

Research Findings and Clinical Implications

  • Preclinical Efficacy: In KRAS-mutant pancreatic cancer, this compound reduced MDSC trafficking by 60%, increasing CD8+ T cell infiltration and survival . Combined with anti-PD-1, this compound achieved 40% tumor regression in melanoma models, vs. 10% with anti-PD-1 alone .
  • Pharmacokinetic studies show sustained receptor occupancy (>90%) at therapeutic doses .

Biological Activity

SX-682 is a small-molecule inhibitor targeting the chemokine receptors CXCR1 and CXCR2, which play crucial roles in the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment (TME). This compound has garnered attention for its potential to enhance immunotherapy efficacy by modulating immune cell trafficking and function. Below, we present a detailed overview of its biological activity, supported by research findings and data tables.

This compound functions primarily by inhibiting the recruitment of MDSCs, particularly polymorphonuclear MDSCs (PMN-MDSCs), which are known to suppress immune responses against tumors. By blocking CXCR1 and CXCR2, this compound disrupts the signaling pathways that facilitate MDSC migration to tumors. This results in:

  • Reduced Tumor Accumulation of MDSCs : In preclinical models, this compound significantly decreased the infiltration of PMN-MDSCs within tumors, thereby enhancing the activity of cytotoxic immune cells such as natural killer (NK) cells and T cells .
  • Enhanced Immune Activation : Treatment with this compound has been shown to increase the activation status of NK cells and T cells, as indicated by higher levels of interferon-gamma (IFN-γ) and granzyme B production in treated models .

Preclinical Studies

A pivotal study involving murine oral cancer models demonstrated that this compound treatment led to a significant reduction in PMN-MDSC accumulation within tumors. The study utilized flow cytometry to quantify these changes, revealing that:

Treatment GroupPMN-MDSC AccumulationNK Cell Activation
ControlHighLow
This compoundLowHigh

The results indicated that while this compound did not directly alter the viability of tumor leukocytes, it effectively enhanced the therapeutic efficacy of adoptively transferred NK cells by reducing MDSC-mediated suppression .

Clinical Trials

This compound is currently being evaluated in clinical settings. A notable phase Ib/II trial (STOPTRAFFIC-1) is assessing the safety and efficacy of this compound in combination with nivolumab for patients with RAS mutations. This trial aims to determine:

  • Maximum Tolerated Dose (MTD) : Establishing safe dosage levels for future studies.
  • Response Rates : Evaluating overall response rates and progression-free survival among participants receiving this compound alongside standard immunotherapy .

Case Studies

In a study involving patients with head and neck squamous cell carcinoma (HNSCC), significant levels of circulating CXCR1/2+ PMN-MDSCs were identified. The immunosuppressive capacity of these cells was markedly greater than that of circulating MDSCs. Treatment with this compound resulted in:

  • Decreased Immunosuppression : Patients receiving this compound exhibited improved NK cell function and a reduction in tumor-associated MDSC levels.

This case study highlights the potential for this compound to reverse immunosuppression in a clinical context, thereby enhancing patient responses to immunotherapy .

Summary of Findings

The biological activity of this compound underscores its role as a promising therapeutic agent in cancer treatment, particularly in enhancing the effectiveness of immunotherapies by targeting MDSC trafficking. The following table summarizes key findings from various studies:

Study TypeKey Findings
PreclinicalReduced PMN-MDSC accumulation; Enhanced NK cell activation
Clinical TrialOngoing assessments of safety and efficacy with nivolumab
Case StudyImproved NK cell function in HNSCC patients

Q & A

Basic Research Questions

Q. What is the mechanistic basis for SX-682’s role in modulating the tumor microenvironment (TME)?

this compound is an oral allosteric inhibitor of CXCR1 and CXCR2, chemokine receptors critical for recruiting immunosuppressive myeloid-derived suppressor cells (MDSCs) to the TME. By blocking CXCL1/2/5-CXCR1/2 signaling, this compound reduces MDSC infiltration, thereby enhancing CD8+ T-cell activation and infiltration into tumors . Preclinical studies in melanoma and pancreatic cancer models demonstrate that this compound monotherapy does not directly inhibit tumor growth but synergizes with immune checkpoint inhibitors (ICIs) or adoptive T-cell therapies by remodeling the TME .

Methodological Insight :

  • In vitro assays : Use transwell migration assays with MDSCs exposed to CXCL1/2 gradients to quantify this compound’s inhibition of chemotaxis.
  • In vivo validation : Employ flow cytometry to assess MDSC and T-cell subsets in tumor biopsies from syngeneic mouse models treated with this compound ± ICIs .

Q. How should preclinical studies design combination therapies involving this compound and ICIs?

Combination strategies must account for this compound’s pharmacokinetic (PK) profile and its immunomodulatory effects. For example, in metastatic melanoma, this compound is administered orally twice daily (BID) alongside pembrolizumab every 3 weeks. Key endpoints include objective response rate (ORR), progression-free survival (PFS), and correlative analyses of MDSC depletion and T-cell clonality .

Methodological Insight :

  • Dosing schedules : Optimize timing of this compound administration to ensure maximal MDSC suppression during ICI-induced T-cell activation.
  • PK/PD modeling : Use serial plasma sampling to correlate this compound serum levels with CXCL1/2 ligand suppression and immune cell dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cancer types?

While this compound shows dose-dependent ORR improvements in myelodysplastic syndromes (MDS) (e.g., 50% mCR at 200 mg BID) , its efficacy in solid tumors like pancreatic ductal adenocarcinoma (PDAC) requires combination therapies. Discrepancies arise from tumor-specific factors such as CRIP1 expression (a driver of MDSC recruitment in PDAC) and compensatory pathways like TGF-β signaling .

Methodological Insight :

  • Biomarker stratification : Use RNA sequencing or IHC to identify CRIP1-high or CXCL1/2-overexpressing tumors likely to respond to this compound.
  • Resistance mechanisms : Investigate feedback upregulation of TGF-β or PD-L1 using co-culture models of tumor cells and MDSCs .

Q. What experimental approaches validate this compound’s impact on tumor cell plasticity?

this compound combined with TGF-β/PD-L1 inhibitors (e.g., bintrafusp alfa) reduces mesenchymal markers (vimentin, fibronectin) and upregulates epithelial markers (E-cadherin) in breast cancer models. This phenotypic shift sensitizes tumors to NK cell-mediated lysis .

Methodological Insight :

  • Gene expression panels : Apply NanoString or qPCR to quantify epithelial-mesenchymal transition (EMT) markers in treated tumors.
  • Functional assays : Test tumor cell susceptibility to immune-mediated killing using NK co-culture systems .

Q. How can this compound enhance adoptive T-cell therapies (ACT)?

In head and neck cancer models, this compound synergizes with ACT by depleting PMN-MDSCs that otherwise inhibit transferred T cells. For example, combining this compound with KIL (NY-ESO-1-specific) T cells reduced tumor volume by >70% compared to monotherapies .

Methodological Insight :

  • Co-administration timing : Initiate this compound 3–5 days before ACT to precondition the TME.
  • Immune monitoring : Use multiplex IF to track T-cell infiltration and exhaustion markers (e.g., PD-1, TIM-3) .

Q. What methodologies optimize dosing for this compound in hematologic malignancies like MDS?

Phase 1/2 trials in MDS utilized Bayesian optimal interval (BOIN) designs to escalate doses from 25 mg to 400 mg BID. At 200 mg BID, 33% achieved marrow complete remission (mCR), with hematologic improvements linked to reduced marrow blasts and MDSCs .

Methodological Insight :

  • Dose-escalation frameworks : Implement BOIN or 3+3 designs with toxicity endpoints (e.g., neutropenia).
  • Correlative biomarkers : Monitor MDSC frequency via flow cytometry and CXCL1/2 serum levels .

Q. How does this compound influence IFN-γ signaling in non-small cell lung cancer (NSCLC)?

In NSCLC, this compound + anti-PD1 restores IFN-γ-responsive gene expression (e.g., CXCL10) and improves CD8+ T-cell infiltration. Preclinical data show that myeloid-rich tumors benefit most, with PMN-MDSC depletion reversing ICI resistance .

Methodological Insight :

  • Spatial transcriptomics : Map IFN-γ pathway activity in tumor regions using GeoMx Digital Spatial Profiling.
  • Immune profiling : Use CyTOF to characterize shifts in myeloid and lymphoid populations .

Properties

IUPAC Name

[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUDZBCEHIZMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BF4N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648843-04-2
Record name SX-682
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SX-682
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.